3-Formylphenyl thiophene-2-carboxylate
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Overview
Description
3-Formylphenyl thiophene-2-carboxylate is a chemical compound with the molecular formula C12H8O3S . It has a molecular weight of 232.26 . This compound is used in proteomics research .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 3-Formylphenyl thiophene-2-carboxylate, has been a topic of interest in recent years . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The InChI code for 3-Formylphenyl thiophene-2-carboxylate is 1S/C12H8O3S/c13-8-9-3-1-4-10 (7-9)15-12 (14)11-5-2-6-16-11/h1-8H . The InChI key is MRHAYCPNBNXLKP-UHFFFAOYSA-N .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
3-Formylphenyl thiophene-2-carboxylate has a molecular weight of 232.26 . The compound is used in proteomics research .Scientific Research Applications
Synthesis of Thiophene Derivatives
Thiophene-based analogs, such as 3-Formylphenyl thiophene-2-carboxylate, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry. For instance, they are used as corrosion inhibitors . This makes 3-Formylphenyl thiophene-2-carboxylate a potential candidate for such applications.
Material Science
In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that 3-Formylphenyl thiophene-2-carboxylate could be used in the development of new semiconducting materials.
Electronics
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Therefore, 3-Formylphenyl thiophene-2-carboxylate could potentially be used in the manufacturing of these electronic devices.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This indicates that 3-Formylphenyl thiophene-2-carboxylate could potentially be used in the development of new drugs with these properties.
Chemical Synthesis
3-Formylphenyl thiophene-2-carboxylate could be used in various chemical synthesis processes. For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives . This procedure is known as Fiesselmann synthesis .
Mechanism of Action
Safety and Hazards
Future Directions
Thiophene derivatives, including 3-Formylphenyl thiophene-2-carboxylate, have attracted considerable interest due to their peculiar redox potentials and have found application as hole transport materials in OLED (organic light emitting diodes), OFET (organic field-effect transistors), and in the fabrication of organic photovoltaics . Therefore, there is a considerable demand for efficient synthetic strategies for producing these compounds .
properties
IUPAC Name |
(3-formylphenyl) thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-8-9-3-1-4-10(7-9)15-12(14)11-5-2-6-16-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHAYCPNBNXLKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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